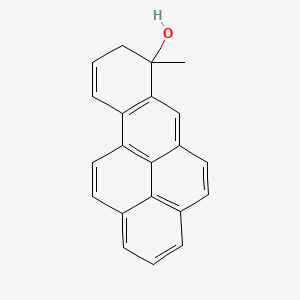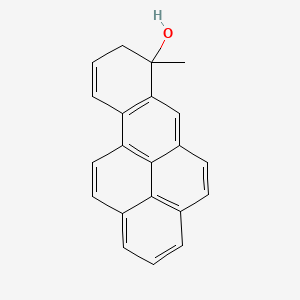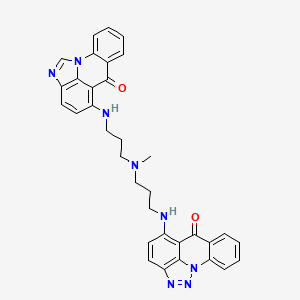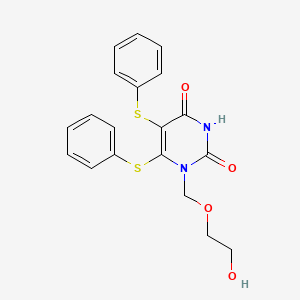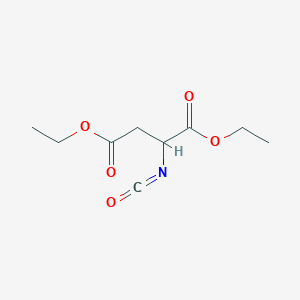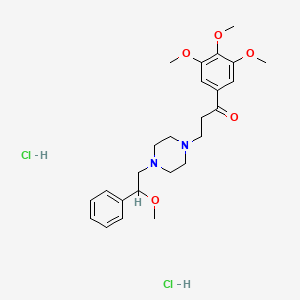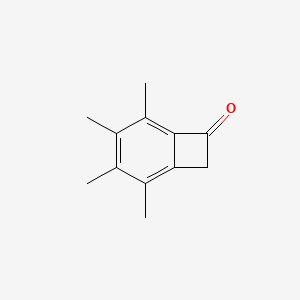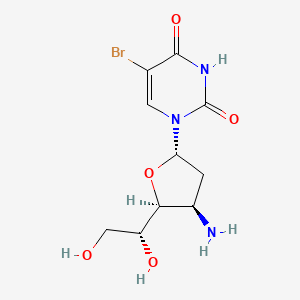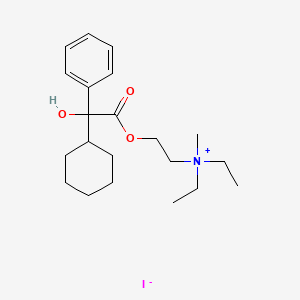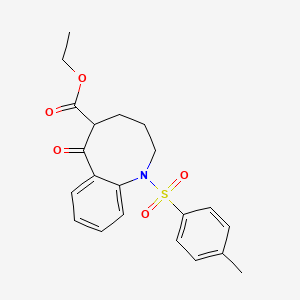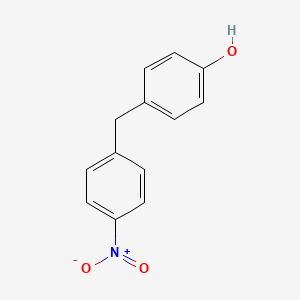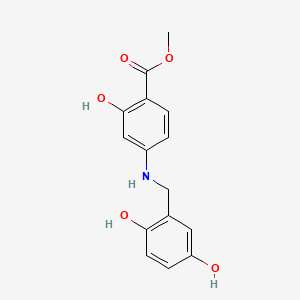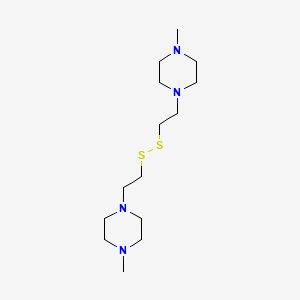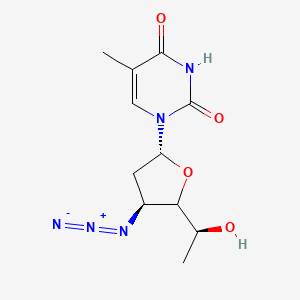
5'Me-taloAZT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methylthio-2’-deoxyuridine (5’Me-taloAZT) is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside, but with a methylthio group at the 5’ position. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methylthio-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Methylation: The 5’ position of the deoxyuridine is methylated using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Thio Substitution: The methylated product is then subjected to a substitution reaction with a thiol reagent, such as thiourea, to introduce the methylthio group at the 5’ position.
Industrial Production Methods
Industrial production of 5’-Methylthio-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methylthio-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thiourea, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-methylated products
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
5’-Methylthio-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: It has been investigated for its antiviral and anticancer properties. The methylthio modification enhances its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5’-Methylthio-2’-deoxyuridine involves its incorporation into DNA during replication. The methylthio group interferes with the normal base-pairing process, leading to errors in DNA synthesis. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets key enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2’-deoxyuridine (5-FdUrd): Another nucleoside analog with a fluorine atom at the 5’ position.
2’-Deoxy-5-azacytidine (5-aza-dC): A nucleoside analog with a nitrogen atom at the 5’ position.
Uniqueness
5’-Methylthio-2’-deoxyuridine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the methylthio group enhances its ability to inhibit viral replication and induce apoptosis, making it a promising candidate for antiviral and anticancer therapies.
Propriétés
Numéro CAS |
141980-84-9 |
|---|---|
Formule moléculaire |
C11H15N5O4 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
1-[(2R,4S)-4-azido-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-5-4-16(11(19)13-10(5)18)8-3-7(14-15-12)9(20-8)6(2)17/h4,6-9,17H,3H2,1-2H3,(H,13,18,19)/t6-,7-,8+,9?/m0/s1 |
Clé InChI |
LDOLZPLGBOMIJY-VTBDLZGYSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)[C@H](C)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


